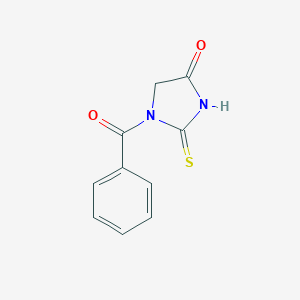![molecular formula C23H28N4O5S B187336 Ethyl 2-[[2-(4-methylpiperazin-1-yl)-5-nitrobenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 5927-29-7](/img/structure/B187336.png)
Ethyl 2-[[2-(4-methylpiperazin-1-yl)-5-nitrobenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[[2-(4-methylpiperazin-1-yl)-5-nitrobenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as EMT, and it has been shown to have a variety of biochemical and physiological effects that make it a valuable tool for researchers.
Mécanisme D'action
The mechanism of action of EMT involves its interaction with the active site of protein kinase CK2. Specifically, EMT binds to the ATP-binding site of CK2, preventing the enzyme from phosphorylating its target substrates. This inhibition of CK2 activity has been shown to have a variety of downstream effects, including the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
EMT has been shown to have a range of biochemical and physiological effects in both in vitro and in vivo studies. These effects include the inhibition of CK2 activity, the induction of apoptosis in cancer cells, and the modulation of various signaling pathways. Additionally, EMT has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of a range of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using EMT in lab experiments is its specificity for CK2 inhibition. This specificity allows researchers to selectively target this enzyme and study its downstream effects. However, one limitation of using EMT is its potential toxicity, which can vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research involving EMT. One potential area of study is the development of more potent and selective CK2 inhibitors based on the structure of EMT. Additionally, EMT could be used in combination with other therapies to enhance their efficacy. Finally, further studies are needed to fully understand the potential therapeutic applications of EMT and its underlying mechanisms of action.
Méthodes De Synthèse
The synthesis of EMT involves a multi-step process that begins with the reaction of 4-methylpiperazine with 5-nitro-2-chlorobenzoyl chloride. This reaction produces a key intermediate that is then reacted with ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate to yield the final product, EMT.
Applications De Recherche Scientifique
EMT has been widely used in scientific research due to its ability to selectively inhibit the activity of certain enzymes. Specifically, EMT has been shown to inhibit the activity of protein kinase CK2, which plays a critical role in a variety of cellular processes. This inhibition has been linked to a range of potential therapeutic applications, including the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
5927-29-7 |
|---|---|
Formule moléculaire |
C23H28N4O5S |
Poids moléculaire |
472.6 g/mol |
Nom IUPAC |
ethyl 2-[[2-(4-methylpiperazin-1-yl)-5-nitrobenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C23H28N4O5S/c1-3-32-23(29)20-16-6-4-5-7-19(16)33-22(20)24-21(28)17-14-15(27(30)31)8-9-18(17)26-12-10-25(2)11-13-26/h8-9,14H,3-7,10-13H2,1-2H3,(H,24,28) |
Clé InChI |
WYYAQACRPFDASG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])N4CCN(CC4)C |
SMILES canonique |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])N4CCN(CC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




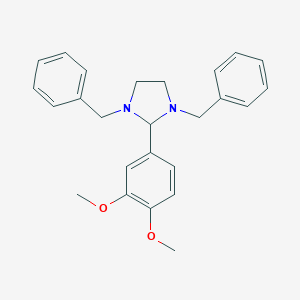
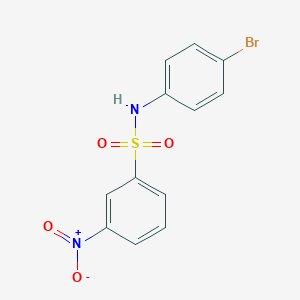
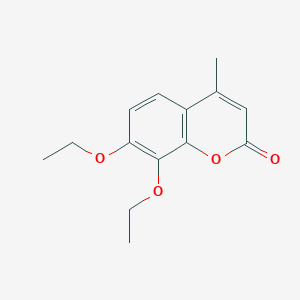
![methyl N-[4-(difluoromethylsulfonyl)phenyl]carbamate](/img/structure/B187265.png)
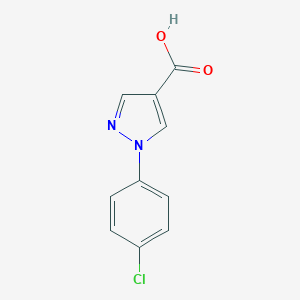

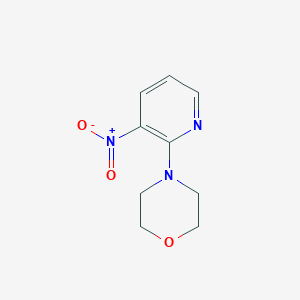

![6-Iodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B187272.png)
![4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B187273.png)
